![molecular formula C6H14ClNO3 B2640213 Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride CAS No. 89584-53-2](/img/structure/B2640213.png)
Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride is 1S/C6H13NO3.ClH/c1-4-9-5(8)6(2,3)10-7;/h4,7H2,1-3H3;1H . This code can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis
Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride is a powder at room temperature . It has a molecular weight of 183.63 and a melting point of 130-131 degrees Celsius .Scientific Research Applications
Synthesis of Antibiotics
Ethyl 2-aminooxy-2-methylpropanoate hydrochloride is utilized in the synthesis of 1β-methylcarbapenem antibiotics. A study by Shirai and Nakai (1989) developed a synthetic route to the 1β-methylcarbapenem precursor from (S)-methyl 3-hydroxy-2-methylpropanoate, involving a chelation-controlled aldol reaction with ketene trimethylsilyl acetal of ethyl (trimethylsilyl)acetate (Shirai & Nakai, 1989).
Analytical Profiling in Pharmaceuticals
Ethyl 2-aminooxy-2-methylpropanoate hydrochloride plays a role in the analytical profiling of pharmaceuticals. Guéchot et al. (1988) reported the physicochemical properties of a drug with antihypertensive properties, highlighting its role in drug characterization (Guéchot et al., 1988).
Palladium(II) Coordination Studies
The compound is also significant in the study of Palladium(II) coordination compounds. Warnke and Trojanowska (1993) investigated the interaction of 2-aminooxypropanoic acid and its methyl ester with palladium(II), revealing that the metal forms a chelate with the acid (Warnke & Trojanowska, 1993).
Synthesis of Dioxolanes and Oxazolidines
In chemical synthesis, ethyl 2-aminooxy-2-methylpropanoate hydrochloride is used to produce dioxolanes and oxazolidines. Rohand, Savary, and Markó (2018) demonstrated that 2-amino-2-methylpropanol condensed with carbonyl compounds can produce oxazolidines (Rohand, Savary, & Markó, 2018).
Role in Food Science
The compound's derivatives have implications in food science, particularly in understanding volatile formation in fruits. Bauchot et al. (1998) explored its role in volatile ester formation in cantaloupe charentais melon (Bauchot et al., 1998).
Pharmaceutical Synthesis and Characterization
It's also instrumental in synthesizing and characterizing pharmaceutical compounds. Navarrete-Vázquez et al. (2011) synthesized ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with potential analgesic and antidyslipidemic properties (Navarrete-Vázquez et al., 2011).
Deprotonation Studies
The hydrochloride salt form is used in deprotonation studies. Ananda and Babu (2001) accomplished the deprotonation of hydrochloride salts of ethyl and methyl esters of amino acids and peptides using activated zinc dust (Ananda & Babu, 2001).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .
properties
IUPAC Name |
ethyl 2-aminooxy-2-methylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4-9-5(8)6(2,3)10-7;/h4,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCVNROXOXFGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)ON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride |
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